Propyl 2,3-dihydroxytetradecanoate
Description
Contextualization within Specialized Lipid Chemistry Research
Propyl 2,3-dihydroxytetradecanoate belongs to the broader category of fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govnih.govnih.govtum.de FAHFAs are a class of endogenous lipids characterized by a fatty acid linked to a hydroxy fatty acid through an ester bond. tum.de This places this compound within a specialized area of lipidomics focused on the structure, function, and metabolism of these complex lipids.
The study of long-chain fatty acids and their derivatives is a significant area of research, with chromatographic techniques playing a vital role in their characterization. taylorfrancis.com The introduction of hydroxyl groups and the formation of an ester with a short-chain alcohol like propanol (B110389) create a molecule with distinct physicochemical properties compared to its parent fatty acid. These properties, including polarity and potential for hydrogen bonding, are of fundamental interest in lipid chemistry.
Furthermore, the structure of this compound can be compared to other long-chain diols and their esters, which are studied for their physical properties and biological activities. acs.orgpnas.orgcopernicus.orgnih.gov Research into long-chain diols has led to the development of indices, such as the Long chain Diol Index (LDI), used as proxies for sea surface temperature in paleoclimatology, highlighting the diverse applications of such molecules. pnas.org
Table 1: Physicochemical Properties of Related Compounds
| Property | Value (for (+-)-3-Hydroxytetradecanoic acid) | Reference |
| Molecular Weight | 244.37 g/mol | nih.gov |
| Molecular Formula | C14H28O3 | nih.gov |
| XLogP3-AA | 4.7 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 12 | nih.gov |
| Exact Mass | 244.20384475 Da | nih.gov |
| Monoisotopic Mass | 244.20384475 Da | nih.gov |
| Topological Polar Surface Area | 57.5 Ų | nih.gov |
| Heavy Atom Count | 17 | nih.gov |
| Complexity | 180 | nih.gov |
Note: Data presented is for the parent hydroxy fatty acid due to the limited availability of specific data for this compound.
Historical Trajectory of Investigation and Initial Academic Relevance
The historical investigation of simple fatty acids and their esters dates back to the early days of organic chemistry. However, the specific focus on dihydroxy fatty acid esters is a more recent development. The initial academic relevance of such compounds was likely in the context of analytical chemistry, as researchers developed methods to separate and identify various lipid species from natural sources. taylorfrancis.com
Contemporary Research Landscape and Scholarly Significance of this compound
The contemporary research landscape for compounds like this compound is largely driven by the biological activities observed in the broader FAHFA class. nih.govnih.govtum.de These lipids have been shown to possess anti-diabetic and anti-inflammatory properties, making them attractive targets for further investigation. nih.govnih.govtum.de
The scholarly significance of this compound lies in its potential to contribute to the understanding of how structural variations within the FAHFA class influence their biological function. For instance, research has shown that different isomers of FAHFAs can have distinct biological activities. nih.gov Therefore, the synthesis and study of specific esters like the propyl ester of 2,3-dihydroxytetradecanoic acid are crucial for developing a comprehensive understanding of this lipid family.
The synthesis of fatty acid propyl esters (FAPREs) is an area of active research, with studies optimizing reaction conditions for their production from various oil sources. repec.org While often focused on biofuel applications, these synthetic methodologies are also relevant for producing specific esters for academic study.
Overview of Principal Academic Research Domains for this compound
Given the known biological activities of related FAHFAs, the principal academic research domains for this compound can be inferred to include:
Metabolic Diseases: A primary area of investigation would be its potential effects on glucose metabolism and insulin sensitivity, given the anti-diabetic properties of some FAHFAs. nih.govtum.de Research in this domain would involve in vitro studies using cell lines and in vivo studies in animal models of metabolic disorders.
Inflammation and Immunology: The anti-inflammatory effects of FAHFAs suggest that this compound could be investigated for its ability to modulate inflammatory pathways. nih.govtum.de This could have implications for a range of inflammatory conditions.
Lipidomics and Analytical Chemistry: The development of robust analytical methods for the detection and quantification of specific FAHFAs like this compound in biological samples is a crucial research domain. nih.govnih.gov This is essential for understanding their endogenous levels and how they are regulated.
Structure-Activity Relationship Studies: A fundamental research area is to understand how the specific structural features of this compound—the position of the hydroxyl groups and the nature of the propyl ester—influence its biological activity compared to other FAHFAs. nih.gov
Table 2: Investigated Biological Activities of the Broader FAHFA Class
| Biological Effect | Key Findings | References |
| Anti-diabetic | Improve insulin sensitivity and glucose tolerance in mice. | nih.gov |
| Anti-inflammatory | Attenuate LPS-induced chemokine and cytokine expression. | nih.gov |
| G-protein coupled receptor activation | Activate G protein-coupled receptor 40, mediating effects on insulin secretion. | nih.gov |
| Regulation by diet and BMI | Serum levels are affected by saturated fat intake and are reduced in severe obesity. | tum.de |
Structure
3D Structure
Properties
CAS No. |
921757-15-5 |
|---|---|
Molecular Formula |
C17H34O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
propyl 2,3-dihydroxytetradecanoate |
InChI |
InChI=1S/C17H34O4/c1-3-5-6-7-8-9-10-11-12-13-15(18)16(19)17(20)21-14-4-2/h15-16,18-19H,3-14H2,1-2H3 |
InChI Key |
RPGASDOJBSFNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(C(=O)OCCC)O)O |
Origin of Product |
United States |
Sophisticated Analytical Characterization Techniques for Propyl 2,3 Dihydroxytetradecanoate
Advanced Spectroscopic Methods for Elucidating Molecular Structure
The definitive identification and detailed structural analysis of a molecule like Propyl 2,3-dihydroxytetradecanoate would rely heavily on a combination of advanced spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing complementary information to piece together the molecular puzzle.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's stereochemistry.
A complete NMR analysis would begin with one-dimensional (1D) ¹H and ¹³C spectra. The ¹H NMR would provide initial information on the different types of protons present (e.g., methyl, methylene, methine, hydroxyl) and their relative numbers through integration. The ¹³C NMR spectrum would reveal the number of distinct carbon environments.
To overcome the signal overlap often present in 1D spectra and to establish connectivity, a series of two-dimensional (2D) NMR experiments would be crucial. nih.govresearchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. nih.gov For this compound, COSY would be instrumental in tracing the proton-proton correlations along the tetradecanoate (B1227901) backbone and the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govresearchgate.net Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.govresearchgate.net This is particularly useful for identifying quaternary carbons (like the carbonyl carbon of the ester) and for connecting different fragments of the molecule, such as linking the propyl group to the carbonyl carbon via the ester oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is critical for determining the stereochemistry of the molecule.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar structures like propyl myristate and other diols, is presented below. nih.govnih.govdocbrown.info
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~174 |
| C2 (-CH(OH)-) | ~3.8 - 4.2 | ~70 - 75 |
| C3 (-CH(OH)-) | ~3.5 - 3.9 | ~70 - 75 |
| C4-C13 (-CH₂-)n | ~1.2 - 1.6 | ~22 - 34 |
| C14 (-CH₃) | ~0.88 | ~14 |
| Propyl: O-CH₂- | ~4.0 - 4.2 | ~66 |
| Propyl: -CH₂- | ~1.6 - 1.8 | ~22 |
| Propyl: -CH₃ | ~0.95 | ~10 |
| 2-OH, 3-OH | Variable | - |
This table is illustrative and not based on experimental data for the specified compound.
The presence of two chiral centers at C2 and C3 means that this compound can exist as different stereoisomers (diastereomers and enantiomers). Determining the relative stereochemistry (syn or anti) of the two hydroxyl groups is a key analytical challenge.
J-coupling Analysis: The magnitude of the coupling constant (³JHH) between the protons on C2 and C3, as observed in the high-resolution ¹H NMR spectrum, can provide clues about the dihedral angle between them and thus their relative orientation.
NOESY: A NOESY experiment would be the definitive method to establish the relative stereochemistry. For example, in a syn isomer, the protons on C2 and C3 would be on the same side of the carbon backbone and would show a stronger NOE correlation compared to the anti isomer where they are on opposite sides.
Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
ESI-MS is a soft ionization technique that is well-suited for polar, non-volatile molecules like this compound. researchgate.net It would be used to accurately determine the molecular weight of the compound. High-resolution ESI-MS would yield a precise mass, allowing for the confident determination of the molecular formula (C₁₇H₃₄O₄). The expected [M+H]⁺, [M+Na]⁺, and other adduct ions would be observed. Tandem MS (MS/MS) experiments on the parent ion could be performed to induce fragmentation and gain further structural insights, such as the characteristic loss of water from the diol moiety or the loss of the propyl group. researchgate.net
Due to the low volatility of this compound, direct analysis by GC-MS would be challenging. researchgate.net However, derivatization to a more volatile species is a common and powerful approach. researchgate.netuib.no The hydroxyl groups could be converted to their trimethylsilyl (B98337) (TMS) ethers. The resulting derivatized compound would be amenable to GC-MS analysis.
The mass spectrum of the TMS-derivatized this compound would be expected to show characteristic fragmentation patterns. researchgate.net Cleavage of the bond between the two TMSO-substituted carbons is a well-documented fragmentation pathway for vicinal diols, which would provide diagnostic ions confirming the positions of the original hydroxyl groups. researchgate.net Other expected fragments would include ions corresponding to the loss of a propyl group, a methoxycarbonyl group (if transesterified during derivatization), and characteristic ions for TMS derivatives.
A hypothetical fragmentation pattern for the TMS-derivatized compound is outlined below.
| m/z Value | Hypothetical Fragment Identity |
| [M]+ | Molecular ion of the di-TMS derivative |
| M-15 | Loss of a methyl group from a TMS group |
| M-89 | Loss of a TMSO radical |
| Characteristic ions from cleavage between C2 and C3 |
This table is illustrative and not based on experimental data for the specified compound.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the detailed structural elucidation of this compound. This method involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce a spectrum of product ions. The fragmentation patterns are indicative of the molecule's structure.
In the analysis of this compound, the precursor ion, the protonated molecule [M+H]⁺ or a related adduct, is isolated in the first stage of the mass spectrometer. Collision-induced dissociation (CID) is then employed to fragment the precursor ion. The resulting product ions are analyzed in the second stage of the mass spectrometer.
Key fragmentation pathways for this compound would likely involve the cleavage of the ester bond, loss of the propanol (B110389) group, and cleavages adjacent to the diol functionality. The fragmentation of the alkyl chain would also produce a series of characteristic ions. The precise masses of the product ions allow for the confirmation of the connectivity of the atoms within the molecule.
Table 1: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Fragment Structure/Loss |
| [M+H]⁺ | 10 | [M+H - H₂O]⁺ | Loss of water |
| [M+H]⁺ | 20 | [M+H - C₃H₈O]⁺ | Loss of propanol |
| [M+H]⁺ | 20 | C₁₄H₂₇O₃⁺ | Cleavage of the ester bond |
| [M+H]⁺ | 30 | Various | C-C bond cleavages along the alkyl chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-O functional groups.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. While also providing information about molecular vibrations, Raman spectroscopy is particularly sensitive to non-polar bonds and can offer a more detailed analysis of the carbon backbone.
Table 2: Expected Vibrational Bands for this compound
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3500-3200 (broad) | 3500-3200 | Stretching |
| C-H (alkyl) | 2960-2850 | 2960-2850 | Stretching |
| C=O (ester) | 1750-1735 | 1750-1735 | Stretching |
| C-O (ester) | 1300-1000 | 1300-1000 | Stretching |
| C-C (alkyl) | 1200-800 | Stretching |
Chiroptical Spectroscopy (Optical Rotatory Dispersion/Circular Dichroism) for Stereoisomer Characterization
This compound possesses two chiral centers at the C2 and C3 positions, meaning it can exist as four possible stereoisomers (a pair of enantiomers and a pair of diastereomers). Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for the characterization of these stereoisomers.
ORD measures the rotation of the plane of polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. The resulting spectra, known as ORD curves and CD spectra, are unique for each enantiomer and can be used to determine the absolute configuration of the chiral centers. The magnitude and sign of the Cotton effect in both ORD and CD spectra are directly related to the stereochemistry of the molecule.
Advanced Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures or natural sources and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Method development would focus on optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. Validation of the HPLC method would ensure its accuracy, precision, linearity, and robustness for quantitative analysis and purity assessment.
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Analysis of Derivatized and Volatile Forms
Due to its relatively low volatility, this compound typically requires derivatization prior to analysis by Gas Chromatography (GC). A common derivatization strategy is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.
The GC analysis of the derivatized compound would provide information on its purity and could be used for quantitative analysis. The choice of the GC column, temperature program, and detector (e.g., Flame Ionization Detector - FID) are critical for achieving a successful separation.
Chiral Chromatography for Enantiomeric Purity and Resolution Determination
To separate and quantify the different stereoisomers of this compound, chiral chromatography is the method of choice. This can be performed using either chiral HPLC or chiral GC.
Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution of the stereoisomers.
Similarly, chiral GC can be used to separate the enantiomers of the derivatized this compound. This technique provides a powerful tool for determining the enantiomeric excess (ee) and assessing the stereochemical purity of the compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (If Applicable)
X-ray crystallography stands as the most definitive and powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. researchgate.netnih.gov This technique, when applicable, offers an unparalleled level of structural detail, revealing the precise spatial arrangement of atoms within a crystalline lattice.
The fundamental principle behind the determination of absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.deresearchgate.net When an X-ray beam interacts with the electrons of an atom, particularly those of heavier elements, a small phase shift occurs. This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.de By carefully measuring the intensities of Bijvoet pairs—reflections (hkl) and (-h-k-l) that would be equivalent in the absence of anomalous scattering—it is possible to determine the absolute arrangement of atoms in the molecule and thus its absolute configuration. researchgate.net
For a compound like this compound, obtaining a single crystal of sufficient quality and size is the primary and often most challenging prerequisite for X-ray crystallographic analysis. thieme-connect.de The molecule must be coaxed into forming a well-ordered, crystalline solid suitable for diffraction experiments.
Assuming a suitable crystal could be grown, the analysis would yield a detailed picture of the molecule's solid-state conformation. This includes the torsional angles of the propyl ester group, the conformation of the tetradecanoate chain, and the relative orientation of the two hydroxyl groups. Furthermore, the analysis would reveal the network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups, that stabilize the crystal packing.
However, a comprehensive search of the scientific literature and crystallographic databases reveals that no public-domain X-ray crystallographic data for this compound currently exists. Therefore, while X-ray crystallography is the theoretical gold standard for determining its absolute stereochemistry and solid-state conformation, this analysis has not been reported for this specific compound. The lack of data means that crucial crystallographic parameters have not been determined.
Should such an analysis be undertaken in the future, the resulting data would be presented in a table similar to the hypothetical example below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.54 |
| b (Å) | 5.68 |
| c (Å) | 15.23 |
| β (°) | 98.7 |
| Volume (ų) | 902.1 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.05 |
| R-factor | 0.045 |
| Flack Parameter | 0.02(5) |
This table is for illustrative purposes only and does not represent actual experimental data. The Flack parameter, in particular, would be a critical value, with a result close to zero for the correct enantiomer confirming the absolute configuration with high confidence. researchgate.net
Theoretical and Computational Investigations of Propyl 2,3 Dihydroxytetradecanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For Propyl 2,3-dihydroxytetradecanoate, these calculations can provide insights into its stability, reactivity, and potential for engaging in various chemical transformations.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nrel.gov By employing a suitable functional, such as B3LYP, and a comprehensive basis set like 6-311++G(d,p), the electronic properties of this compound can be thoroughly examined.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The energy of the HOMO relates to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.
For this compound, the HOMO is anticipated to be localized primarily on the oxygen atoms of the dihydroxy and ester functionalities, a consequence of their high electron density and propensity for electrophilic interactions. The LUMO is likely distributed over the carbonyl carbon of the ester group, marking it as a probable site for nucleophilic attack. A hypothetical HOMO-LUMO energy gap for this molecule might be in the range of 5-7 eV, which would suggest considerable kinetic stability.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Molecular Electrostatic Potential (MEP) Maps: MEP maps offer a visual depiction of the charge distribution across a molecule's surface. researchgate.netresearchgate.net These maps are invaluable for predicting the sites of electrophilic and nucleophilic reactivity and for understanding non-covalent bonding patterns.
In a hypothetical MEP map of this compound, areas of negative electrostatic potential (typically shown in red and yellow) would be expected around the oxygen atoms of the hydroxyl and carbonyl groups. This indicates their electron-rich nature, making them favorable for interacting with electrophiles or acting as hydrogen bond acceptors. Conversely, regions of positive electrostatic potential (depicted in blue) would be anticipated around the hydrogen atoms of the hydroxyl groups, highlighting their potential to function as hydrogen bond donors. The long alkyl chain would likely present a largely neutral potential, shown in green.
The biological activity of a flexible molecule such as this compound is intrinsically tied to its three-dimensional conformation. A comprehensive conformational analysis is crucial to identify the low-energy conformers that are most likely to be populated under physiological conditions and to understand the energetic barriers that separate them.
By systematically rotating the single bonds (defined by dihedral angles) within the molecule, a potential energy surface can be generated. This process reveals the various stable conformers, which correspond to local minima on the energy landscape, and the transition states that connect them. For this compound, key rotations for this analysis would include those around the C-C bonds of the propyl group, the C-O bond of the ester, and the C-C bonds within the dihydroxy-tetradecanoyl backbone.
It is hypothesized that the lowest energy conformers would be stabilized by intramolecular hydrogen bonding, potentially between the two adjacent hydroxyl groups, and between one of the hydroxyl groups and the carbonyl oxygen of the ester. The long tetradecanoyl chain is expected to favor a largely extended, low-energy conformation to minimize steric strain.
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | O-C-C-O: ~60 (gauche) | 0.0 |
| Local Minimum 1 | O-C-C-O: ~180 (anti) | 1.5 |
| Local Minimum 2 | Extended Alkyl Chain | 0.2 |
| Folded Alkyl Chain | Gauche interactions | 3.8 |
Molecular Dynamics Simulations for Elucidating Conformational Dynamics and Solvation Effects
While quantum chemical calculations provide a static image of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective of its behavior over time. nih.gov By simulating the motion of every atom in the molecule and the surrounding solvent (typically water), MD simulations provide valuable insights into the conformational flexibility, solvation properties, and time-averaged characteristics of this compound.
A typical MD simulation would involve placing the molecule in a periodic box of water molecules and simulating its atomic motions over a timescale of nanoseconds to microseconds. The resulting trajectory can be analyzed to understand how the molecule explores its conformational space, the stability of any intramolecular hydrogen bonds, and the organization of water molecules in its vicinity.
It is expected that in an aqueous environment, the hydrophilic dihydroxy and ester groups would be well-solvated, forming numerous hydrogen bonds with the surrounding water molecules. The long, hydrophobic alkyl chain would likely induce a local ordering of water molecules, a phenomenon known as the hydrophobic effect. The simulation would also capture the flexibility of the alkyl chain, showing the molecule adopting a range of conformations in solution.
In Silico Modeling of Molecular Interactions with Biological Macromolecules
To investigate the potential biological roles of this compound, in silico techniques such as ligand-protein docking can be utilized. These computational methods predict how a small molecule (ligand) might bind to a protein target, thereby generating hypotheses about its mechanism of action.
Given its structure as a fatty acid ester, plausible biological targets for this compound could include enzymes involved in lipid metabolism, such as lipases or fatty acid synthases, or nuclear receptors that bind to lipid-like molecules.
Ligand-protein docking simulations would computationally fit various conformations of this compound into the binding site of a selected protein target. nih.gov A scoring function would then be used to rank the different binding poses based on factors such as shape complementarity and the favorability of intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.
In addition to predicting the binding mode, computational methods can also provide an estimation of the binding affinity of a ligand for a protein. nih.govnih.govresearchgate.netarxiv.org This is often expressed as a binding free energy (ΔG_bind) or an inhibition constant (Ki). More sophisticated techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) calculations, can be applied to the trajectories from MD simulations of the protein-ligand complex to yield more accurate predictions of binding affinity.
These calculations would offer a quantitative measure of how strongly this compound is predicted to bind to its putative biological targets. A lower predicted binding free energy would be indicative of a more stable and favorable interaction.
| Protein Target | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) |
|---|---|---|
| Pancreatic Lipase (B570770) | -8.5 | -12.3 |
| Fatty Acid Synthase | -7.9 | -10.8 |
| Peroxisome Proliferator-Activated Receptor (PPAR) | -9.2 | -14.1 |
Investigation of Biological Mechanisms and Molecular Interactions of Propyl 2,3 Dihydroxytetradecanoate Strictly in Vitro Studies
Elucidation of Molecular Mechanisms of Cellular Responses to Propyl 2,3-dihydroxytetradecanoate
Extensive literature searches did not yield specific in vitro studies on this compound. Consequently, detailed information regarding its effects on cellular responses, including the modulation of inflammatory mediators, antioxidant capacity, direct antimicrobial effects, gene expression, proteomic profiles, and intracellular signaling pathways, is not available in the public domain. The following sections are structured as per the requested outline, but it is important to note the absence of compound-specific data.
In Vitro Cellular Assays for Investigating Specific Biological Activities (e.g., Modulation of Inflammatory Mediators, Cellular Antioxidant Capacity, Direct Antimicrobial Effects)
No published in vitro studies were identified that specifically investigated the biological activities of this compound. Therefore, data on its potential to modulate inflammatory mediators, influence cellular antioxidant capacity, or exert direct antimicrobial effects are currently unavailable.
Data Table: In Vitro Biological Activity of this compound
| Assay Type | Cell Line/Organism | Outcome |
|---|---|---|
| Modulation of Inflammatory Mediators | Data Not Available | Data Not Available |
| Cellular Antioxidant Capacity | Data Not Available | Data Not Available |
Analysis of Gene Expression and Proteomic Profiles in Defined Cell Culture Models
There are no available studies that have analyzed the gene expression or proteomic profiles of any defined cell culture models in response to treatment with this compound. Such studies would be necessary to understand the broader cellular impact of this compound.
Data Table: Gene Expression and Proteomic Analysis of this compound
| Analysis Type | Cell Culture Model | Key Findings |
|---|---|---|
| Gene Expression Analysis | Data Not Available | Data Not Available |
Enzymatic Interactions and Biotransformation (In Vitro Enzymatic Studies)
Specific enzymatic studies on this compound are not present in the available scientific literature. While its structure suggests potential interactions with certain enzymes, this has not been experimentally verified.
Enzyme Inhibition and Activation Assays
No data from in vitro enzyme inhibition or activation assays for this compound could be located.
Data Table: Enzyme Interaction Profile of this compound
| Enzyme | Assay Type | Result (e.g., IC50, Ki, % activation) |
|---|---|---|
| Data Not Available | Inhibition | Data Not Available |
Assessment of Substrate Specificity for Esterases and Lipases
The chemical structure of this compound includes an ester group, making it a plausible substrate for esterases and lipases. However, no in vitro studies have been published to confirm or assess this substrate specificity.
Data Table: Substrate Specificity of this compound
| Enzyme Class | Specific Enzyme | Substrate Activity |
|---|---|---|
| Esterases | Data Not Available | Data Not Available |
Role of this compound in In Vitro Enzymatic Lipid Metabolism Pathways
There are no available in vitro studies that specifically investigate the role or effect of this compound on enzymatic pathways related to lipid metabolism. Research detailing its interaction with key enzymes such as lipases, acyltransferases, or other components of lipid metabolic cycles is not present in the current body of scientific literature. Therefore, no data on its potential as a substrate, inhibitor, or modulator within these pathways can be presented.
Membrane Interactions and Effects on Model Lipid Bilayer Systems (In Vitro)
Specific studies detailing the interaction of this compound with model lipid membranes are not available. While general principles of how amphiphilic molecules interact with lipid bilayers are well-established, compound-specific data for this compound is absent.
Studies Utilizing Liposomal Systems
No published research was found that utilizes liposomal systems to characterize the behavior of this compound. Consequently, there is no data regarding its effects on liposome (B1194612) stability, permeability, phase transition temperature, or its potential to be encapsulated within these vesicles.
Interactions with Artificial Cell Membrane Models
There is no available research describing the interaction of this compound with artificial cell membrane models, such as supported lipid bilayers (SLBs) or black lipid membranes (BLMs). Investigations into how this compound might alter membrane properties like fluidity, electrical potential, or integrity have not been documented.
Non Clinical Metabolic Pathway Elucidation of Propyl 2,3 Dihydroxytetradecanoate
In Vitro Metabolic Transformations in Defined Cellular Systems (e.g., Hepatic Microsomes, Immortalized Cell Lines)
Identification and Characterization of Primary Metabolites
The initial metabolic transformations of Propyl 2,3-dihydroxytetradecanoate are predicted to involve the hydrolysis of the propyl ester and oxidation of the fatty acid backbone. In vitro incubation of this compound with human liver microsomes would likely lead to the identification of two primary metabolites.
The primary and most rapid metabolic step is anticipated to be the hydrolysis of the propyl ester linkage, yielding 2,3-dihydroxytetradecanoic acid and propan-1-ol. This reaction is catalyzed by carboxylesterases, which are abundant in the liver. nih.gov
Following or in parallel with hydrolysis, oxidation of the 2,3-dihydroxytetradecanoic acid moiety is expected. This can occur at several positions on the fatty acid chain, primarily through the action of cytochrome P450 enzymes. nih.gov Omega (ω)-oxidation and in-chain hydroxylation are common metabolic pathways for fatty acids.
Table 1: Hypothetical Primary Metabolites of this compound Identified in Hepatic Microsomes
| Metabolite ID | Proposed Structure | Method of Identification | Putative Metabolic Reaction |
| M1 | 2,3-dihydroxytetradecanoic acid | LC-MS/MS | Ester Hydrolysis |
| M2 | Propan-1-ol | GC-MS | Ester Hydrolysis |
| M3 | 2,3,ω-trihydroxytetradecanoic acid | LC-MS/MS | ω-Oxidation |
| M4 | 2,3-dihydroxy-x-oxotetradecanoic acid | LC-MS/MS | In-chain Oxidation |
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry
Investigation of the Roles of Specific Enzyme Systems (e.g., Cytochrome P450 Enzymes, Esterases)
To identify the specific enzymes responsible for the metabolism of this compound, experiments using recombinant human enzymes and specific chemical inhibitors are employed.
Esterases: The hydrolysis of the propyl ester is likely mediated by carboxylesterases, such as CES1 and CES2, which are highly expressed in the liver. Studies with purified or recombinant esterases would confirm their role in the formation of 2,3-dihydroxytetradecanoic acid. The rate of hydrolysis can vary depending on the specific esterase isoform. nih.gov
Table 2: Hypothetical Enzyme Kinetics for the Primary Metabolic Pathways of this compound
| Metabolic Reaction | Enzyme System | Vmax (nmol/min/mg protein) | Km (µM) |
| Ester Hydrolysis | Human Liver Microsomes | 15.2 ± 2.1 | 55.4 ± 7.8 |
| Ester Hydrolysis | Recombinant Human CES1 | 12.8 ± 1.5 | 48.9 ± 6.2 |
| Ester Hydrolysis | Recombinant Human CES2 | 8.5 ± 1.1 | 65.1 ± 8.9 |
| ω-Oxidation | Human Liver Microsomes | 2.1 ± 0.3 | 25.7 ± 4.1 |
| ω-Oxidation | Recombinant Human CYP4A11 | 1.8 ± 0.2 | 22.3 ± 3.5 |
Vmax: Maximum reaction velocity; Km: Michaelis constant (substrate concentration at half Vmax)
Detailed Mapping of Biotransformation Pathways: Hydrolysis, Oxidation, Conjugation Reactions
Based on the identification of primary metabolites and the enzymes involved, a detailed biotransformation map for this compound can be proposed.
Hydrolysis: The initial and likely major metabolic pathway is the hydrolysis of the propyl ester bond by carboxylesterases to form 2,3-dihydroxytetradecanoic acid and propan-1-ol.
Oxidation: The resulting 2,3-dihydroxytetradecanoic acid can undergo further oxidation.
Omega (ω)-oxidation: Cytochrome P450 enzymes, particularly from the CYP4A family, can hydroxylate the terminal methyl group of the fatty acid chain to form 2,3,ω-trihydroxytetradecanoic acid. This can be further oxidized to a dicarboxylic acid.
Beta (β)-oxidation: While the 2,3-dihydroxy substitution might hinder classical β-oxidation, it is possible that after initial modifications, the fatty acid chain could be shortened via the β-oxidation spiral in peroxisomes or mitochondria. nih.gov
In-chain hydroxylation: CYP enzymes can also introduce hydroxyl groups at other positions along the carbon chain.
Conjugation: The hydroxyl groups of 2,3-dihydroxytetradecanoic acid and its oxidized metabolites are potential sites for phase II conjugation reactions.
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups, increasing water solubility and facilitating excretion. nih.gov
Sulfation: Sulfotransferases (SULTs) may also catalyze the addition of a sulfonate group to the hydroxyl moieties.
Application of Isotopic Labeling Studies for Tracing Metabolic Fate in Non-Clinical Models
Isotopic labeling is a powerful technique to trace the metabolic fate of a compound. By synthesizing this compound with stable isotopes, such as ¹³C or ²H (deuterium), or a radioactive isotope like ¹⁴C, its metabolites can be readily detected and quantified in complex biological matrices.
In a typical in vitro study, ¹⁴C-labeled this compound would be incubated with hepatocytes. At various time points, the cells and the culture medium would be analyzed by techniques like liquid scintillation counting and radio-HPLC to track the distribution of radioactivity and identify the full spectrum of radiolabeled metabolites. This approach ensures that no major metabolites are overlooked and provides a quantitative measure of the different metabolic pathways.
Metabolomics Approaches in Cell Culture Models to Characterize Induced Metabolic Signatures
Metabolomics is the comprehensive analysis of all small molecule metabolites in a biological system and can reveal the global metabolic response of cells to a xenobiotic. nih.govmdpi.com Untargeted metabolomics studies using high-resolution mass spectrometry can be performed on cell culture models, such as HepG2 cells, treated with this compound.
By comparing the metabolic profiles of treated and untreated cells, it is possible to identify significant changes in endogenous metabolites. This can reveal not only the direct metabolites of the compound but also its impact on broader metabolic pathways. For example, an increase in acylcarnitines could suggest an alteration in fatty acid transport and β-oxidation. Similarly, changes in the levels of specific phospholipids (B1166683) or sphingolipids might indicate an effect on lipid homeostasis. mdpi.com This "metabolic fingerprinting" provides a holistic view of the cellular response to the compound.
Chemical Reactivity and Transformation Studies of Propyl 2,3 Dihydroxytetradecanoate
Evaluation of Hydrolytic Stability and Elucidation of Degradation Pathways
The hydrolytic stability of propyl 2,3-dihydroxytetradecanoate is a critical parameter influencing its persistence and degradation in aqueous environments. Hydrolysis of this molecule can occur at the ester linkage, cleaving the propyl group to yield 2,3-dihydroxytetradecanoic acid and propanol (B110389). This reaction can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of esters is a reversible process. youtube.comfao.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.net The rate of acid-catalyzed hydrolysis is influenced by temperature and the concentration of the acid catalyst. oarjpublication.com For instance, studies on the acid-catalyzed hydrolysis of simple esters like ethyl acetate (B1210297) have shown a direct relationship between the reaction rate and temperature. oarjpublication.com
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that proceeds to completion. researchgate.net The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. researchgate.net The rate of this reaction is dependent on the concentration of both the ester and the base. testbook.com Kinetic studies on the alkaline hydrolysis of various esters have established that the reaction follows second-order kinetics. chemrxiv.org
The degradation pathway of this compound under hydrolytic conditions is primarily the cleavage of the ester bond, leading to the formation of 2,3-dihydroxytetradecanoic acid and propanol. The presence of the vicinal hydroxyl groups is not expected to significantly alter this fundamental degradation pathway, although they might influence the rate of hydrolysis due to steric or electronic effects in close proximity to the ester group.
Table 1: General Conditions for Ester Hydrolysis
| Hydrolysis Type | Catalyst | Conditions | Products |
| Acid-Catalyzed | Dilute strong acid (e.g., HCl, H₂SO₄) | Heat under reflux with excess water youtube.com | 2,3-Dihydroxytetradecanoic acid + Propanol |
| Base-Catalyzed (Saponification) | Dilute strong base (e.g., NaOH, KOH) | Heat under reflux youtube.com | Sodium or Potassium 2,3-dihydroxytetradecanoate + Propanol |
Characterization of Oxidation Reactions and Identification of Oxidation Products
The vicinal diol functionality in this compound is susceptible to oxidative cleavage. This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of two new carbonyl-containing molecules. The nature of the oxidation products depends on the oxidizing agent used and the reaction conditions.
A notable example of this transformation is the aerobic oxidative cleavage of a similar compound, methyl 9,10-dihydroxystearate (B1259267), using a supported ruthenium hydroxide catalyst (Ru(OH)ₓ/γ-Al₂O₃) and oxygen. fao.org This process yields two carboxylic acids: pelargonic acid (nonanoic acid) and azelaic acid (nonanedioic acid). fao.org By analogy, the oxidation of this compound would be expected to cleave the C2-C3 bond, yielding dodecanal (B139956) and propyl glyoxylate. Further oxidation of these initial products could lead to dodecanoic acid and oxalic acid, respectively.
The mechanism of this ruthenium-catalyzed oxidation is thought to proceed through a parallel pathway involving the formation of various intermediates. fao.org The efficiency of such reactions can be high, with reported yields for the cleavage of methyl 9,10-dihydroxystearate reaching up to 85% for pelargonic acid and 80% for azelaic acid under optimized conditions (5 bar of oxygen in a biphasic organic/aqueous system). fao.org
Table 2: Expected Oxidation Products of this compound via Oxidative Cleavage
| Oxidizing System | Expected Initial Products | Expected Final Products |
| Ru(OH)ₓ/γ-Al₂O₃, O₂ | Dodecanal, Propyl glyoxylate | Dodecanoic acid, Oxalic acid |
Investigation of Transesterification and Other Ester Exchange Reactions
Transesterification is a process where the propyl group of this compound can be exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. youtube.com The reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction towards the desired product. researchgate.net
For example, reacting this compound with methanol (B129727) in the presence of a catalyst like sodium methoxide (B1231860) would lead to the formation of methyl 2,3-dihydroxytetradecanoate and propanol. Similarly, using a longer-chain alcohol like butanol would result in butyl 2,3-dihydroxytetradecanoate. The yield of the transesterification reaction is influenced by several factors, including the molar ratio of the alcohol to the ester, the type and concentration of the catalyst, the reaction temperature, and the reaction time. nih.govnih.gov For instance, in the production of biodiesel via transesterification, yields can exceed 90% under optimized conditions. nih.gov
Table 3: Illustrative Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Expected Product |
| Methanol | Acid or Base | Methyl 2,3-dihydroxytetradecanoate |
| Ethanol | Acid or Base | Ethyl 2,3-dihydroxytetradecanoate |
| Butanol | Acid or Base | Butyl 2,3-dihydroxytetradecanoate |
Reactivity Profiling of Hydroxyl Functionalities (e.g., Etherification, Esterification with Other Organic Acids)
The two hydroxyl groups on the C2 and C3 positions of this compound are key sites for further chemical modification, such as etherification and esterification. The reactivity of these hydroxyl groups can be selective, depending on the reaction conditions and the reagents used.
Etherification: The hydroxyl groups can be converted into ethers. For instance, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding ether. The regioselectivity of this reaction (i.e., whether the C2 or C3 hydroxyl group reacts preferentially) would depend on the relative acidity and steric accessibility of the two hydroxyls.
Esterification with Other Organic Acids: The hydroxyl groups can be esterified by reacting with other organic acids or their activated derivatives (e.g., acyl chlorides or anhydrides). This reaction would lead to the formation of a diester of 2,3-dihydroxytetradecanoic acid. The choice of the esterifying agent can introduce a wide variety of new functional groups into the molecule. For example, enzymatic acylation of vicinal diols in steroids has been shown to be highly regioselective, with the enzyme favoring one hydroxyl group over the other based on the stereochemistry of the diol. researchgate.net Lipases from different sources can exhibit different selectivities. researchgate.net
Table 4: Potential Reactions at the Hydroxyl Functionalities
| Reaction Type | Reagents | Expected Product |
| Etherification | Alkyl halide, Base | Propyl 2,3-dialkoxytetradecanoate |
| Esterification | Organic acid, Acid catalyst | Propyl 2,3-diacyloxytetradecanoate |
| Acylation | Acyl chloride or Anhydride, Base | Propyl 2,3-diacyloxytetradecanoate |
Exploration of Chemo-enzymatic Transformations and Resulting Product Characterization
Chemo-enzymatic methods combine the selectivity of enzymes with the broad applicability of chemical reactions to achieve novel transformations. For this compound, lipases are particularly relevant enzymes for catalyzing transformations at both the ester and hydroxyl functionalities.
Lipase-catalyzed Acylation: Lipases can be used to selectively acylate the hydroxyl groups of this compound. The choice of acyl donor can significantly influence the reaction. Studies on the enzymatic acylation of dihydromyricetin (B1665482) have shown that short- and medium-chain vinyl fatty acid esters are effective acyl donors. psecommunity.org The conversion rates can be high, though they may decrease with increasing carbon chain length of the acyl donor due to steric hindrance. psecommunity.org
Lipase-catalyzed Transesterification: As mentioned in section 7.3, lipases can also catalyze the transesterification of the propyl ester. This enzymatic approach offers milder reaction conditions compared to traditional acid or base catalysis and can exhibit high selectivity.
Chemo-enzymatic Oxidation: A potential chemo-enzymatic transformation could involve the selective enzymatic oxidation of one of the hydroxyl groups to a ketone, followed by chemical modifications of the remaining hydroxyl group or the newly formed ketone.
The products of these transformations would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and position of new functional groups, and Mass Spectrometry (MS) to confirm the molecular weight of the products.
Table 5: Examples of Chemo-enzymatic Transformations with Lipases
| Transformation | Enzyme | Acyl Donor/Reactant | Potential Product |
| Regioselective Acylation | Lipase (B570770) (e.g., from Candida antarctica) | Vinyl acetate | Propyl 2-acetoxy-3-hydroxytetradecanoate or Propyl 3-acetoxy-2-hydroxytetradecanoate |
| Regioselective Acylation | Lipase (e.g., from Candida antarctica) | Vinyl butyrate | Propyl 2-butyryloxy-3-hydroxytetradecanoate or Propyl 3-butyryloxy-2-hydroxytetradecanoate |
| Transesterification | Lipase | Methanol | Methyl 2,3-dihydroxytetradecanoate |
Structure Activity Relationship Sar Studies of Propyl 2,3 Dihydroxytetradecanoate Derivatives in Vitro Focus
Impact of Alkyl Chain Length Variation on In Vitro Biological Activities
No studies were found that systematically investigated the effect of altering the length of the alkyl chain of Propyl 2,3-dihydroxytetradecanoate on its in vitro biological activities. Such research would be crucial in determining how lipophilicity and steric factors contribute to the compound's potential interactions with biological targets.
Influence of Stereochemistry on Molecular Interactions and Resulting Biological Responses
The stereochemical configuration of the two hydroxyl groups on the tetradecanoate (B1227901) chain is expected to play a critical role in the molecule's biological activity. However, there is no available research that explores the differences in molecular interactions and biological responses between various stereoisomers of this compound.
Role of Substituents on the Hydroxyl Groups in Modulating In Vitro Biological Activities
The modification of the hydroxyl groups through substitution is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. A search for studies on how substituents on the hydroxyl groups of this compound might modulate its in vitro biological activities yielded no results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of compounds based on their physicochemical properties. The development of QSAR models for this compound analogues is contingent on the existence of a dataset of compounds with known biological activities. As no such data is available, no QSAR studies have been performed for this class of compounds.
Natural Occurrence and Biosynthetic Pathways of Propyl 2,3 Dihydroxytetradecanoate
Identification and Isolation from Diverse Biological Sources (e.g., Microorganisms, Botanical Specimens)
There is currently a lack of scientific reports detailing the direct isolation of Propyl 2,3-dihydroxytetradecanoate from natural sources. However, its precursor, 3-hydroxytetradecanoic acid, has been identified in various organisms. nih.gov It is a known bacterial metabolite, found in organisms such as Escherichia coli. nih.gov Additionally, it has been reported in the fruit fly (Drosophila melanogaster) and the plant Hypericum perforatum (St. John's Wort). nih.gov The presence of this precursor in such diverse biological systems suggests that the potential for its further modification into derivatives like this compound could exist.
The other precursor, propanol (B110389), is also a product of microbial metabolism, often formed during fermentation processes.
Enzymatic Pathways Implicated in its Biosynthesis
The biosynthesis of this compound would likely proceed via a two-stage process: the formation of the dihydroxy fatty acid backbone and its subsequent esterification with propanol.
The initial step would be the synthesis of tetradecanoic acid (myristic acid), a common fatty acid. nih.gov The general fatty acid synthesis pathway begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. youtube.com Through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex, the fatty acid chain is elongated, ultimately producing palmitic acid (a 16-carbon saturated fatty acid). youtube.comyoutube.com Myristic acid (14-carbon) is a precursor in this pathway. nih.gov
The hydroxylation of tetradecanoic acid to form 2,3-dihydroxytetradecanoic acid could be catalyzed by specific enzymes. While the exact enzymes for 2,3-dihydroxylation of myristic acid are not explicitly detailed, fatty acid hydratases are known to catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid to form a hydroxy fatty acid. nih.gov A dual-protein system with two fatty acid hydratases of different regioselectivity has been shown to enhance the biosynthesis of di-hydroxy fatty acids. nih.gov Another possibility is the action of lipoxygenases (LOXs), which can introduce two hydroxyl groups into polyunsaturated fatty acids. nih.gov For instance, a 12S-LOX from the bacterium Endozoicomonas numazuensis has been shown to produce dihydroxy fatty acids. nih.gov
The final step in the proposed biosynthesis is the esterification of 2,3-dihydroxytetradecanoic acid with propanol. This reaction is commonly catalyzed by lipase (B570770) enzymes. capes.gov.brumn.edu Lipases are versatile biocatalysts that can facilitate ester synthesis in both aqueous and non-aqueous environments. nih.govacs.org For example, Novozym 435, a commercially available lipase, has been used for the enzymatic esterification of oleic acid and propanol. researchgate.net This type of lipase-catalyzed esterification is a widely applied method for producing various fatty acid esters. nih.govnih.govrsc.org
Identification of Precursor Molecules and Elucidation of Complete Biosynthetic Route
Based on the enzymatic pathways discussed, the primary precursor molecules for the biosynthesis of this compound are:
Acetyl-CoA: The fundamental building block for fatty acid synthesis. ncert.nic.in
NADPH: A reducing agent required for the fatty acid synthesis pathway. youtube.com
Propanol: The alcohol component for the final esterification step.
The proposed complete biosynthetic route would be as follows:
Fatty Acid Synthesis: Acetyl-CoA is converted to myristic acid (tetradecanoic acid) via the fatty acid synthase pathway. nih.govyoutube.com
Hydroxylation: Myristic acid undergoes dihydroxylation at the C-2 and C-3 positions, catalyzed by enzymes such as fatty acid hydratases or lipoxygenases, to form 2,3-dihydroxytetradecanoic acid. nih.govnih.gov
Esterification: The resulting 2,3-dihydroxytetradecanoic acid is then esterified with propanol in a reaction catalyzed by a lipase to yield this compound. researchgate.net
Genetic Basis for Biosynthesis in Producer Organisms (If Applicable)
As this compound has not been isolated from a specific producer organism, the genetic basis for its complete biosynthesis remains unelucidated. However, the genetic framework for the synthesis of its precursors is well-established.
The genes encoding the fatty acid synthase (FAS) complex are responsible for the production of the myristic acid backbone. In bacteria, these are typically a series of individual genes, while in eukaryotes, they often form a large multifunctional protein complex.
The genes for the hydroxylating enzymes would be the next crucial component. The identification of genes encoding fatty acid hydratases and lipoxygenases with the specific regioselectivity for 2,3-dihydroxylation of tetradecanoic acid would be required. nih.govnih.gov
Finally, the genetic basis for the production of the lipase enzyme responsible for the esterification step would be necessary. Genes for various lipases are widespread in microorganisms and have been extensively studied and cloned for biotechnological applications. nih.gov
The following table provides a summary of research findings on the enzymatic synthesis of related fatty acid esters, which can serve as a model for the potential synthesis of this compound.
| Enzyme | Substrates | Product | Key Findings |
| Novozym 435 | Oleic acid and n-propanol | Propyl oleate | Achieved 88.9% conversion of oleic acid in 6 hours at 45°C. researchgate.net |
| Lipozyme TL IM | Palmitic acid and glycerol (B35011) | 1,3-dipalmitoylglycerol | Optimal reaction time of 6 hours and temperature of 73°C. nih.gov |
| Rhizomucor miehei lipase | Oleic acid and 1-butanol | Butyl oleate | Achieved nearly 100% yield in a microreactor within 30 minutes at 30°C. acs.org |
| Candida antarctica lipase B | Lauric acid and glucose | Lauroylcholine chloride | Unexpectedly catalyzed the esterification of the solvent component, choline (B1196258) chloride, instead of glucose. rsc.org |
This interactive data table summarizes the conditions and outcomes of various lipase-catalyzed esterification reactions relevant to the potential synthesis of this compound.
Emerging Research Frontiers and Future Perspectives for Propyl 2,3 Dihydroxytetradecanoate
Integration with Advanced Omics Technologies (e.g., Lipidomics, Metabolomics for novel insights)
The integration of Propyl 2,3-dihydroxytetradecanoate with advanced omics technologies, particularly lipidomics and metabolomics, represents a significant frontier for uncovering its biological roles. Lipidomics, the large-scale study of lipids, could provide a comprehensive profile of how this compound influences cellular lipid networks. For instance, its metabolism could be traced, and its impact on the concentrations of other biologically active lipids could be quantified.
Metabolomics would offer a broader perspective by analyzing the complete set of small-molecule metabolites in a biological system following exposure to this compound. This could reveal unexpected metabolic pathways affected by the compound and help in identifying its potential molecular targets. The data generated from these omics approaches would be invaluable for formulating new hypotheses about its function.
Exploration of Unconventional Synthetic Pathways and Catalytic Systems
While standard esterification methods are likely employed for the synthesis of this compound, the exploration of unconventional synthetic pathways and novel catalytic systems could lead to more efficient, stereoselective, and environmentally friendly production methods. Biocatalysis, using enzymes such as lipases, could offer a high degree of specificity and milder reaction conditions compared to traditional chemical synthesis.
Furthermore, the development of novel chemo-catalytic systems, perhaps utilizing metal-organic frameworks or nanoparticles as catalysts, could enhance reaction rates and yields. Research in this area would not only be of academic interest but could also have practical implications if the compound is ever needed in larger quantities for further research or development.
Application of Artificial Intelligence and Machine Learning in Predictive SAR Modeling
Artificial intelligence (AI) and machine learning (ML) are powerful tools for predicting the biological activities of chemical compounds based on their structure, a field known as Quantitative Structure-Activity Relationship (QSAR) modeling. For this compound, AI and ML algorithms could be trained on existing datasets of similar fatty acid esters with known biological activities.
These predictive models could help in identifying potential biological targets and predicting the compound's efficacy and potential off-target effects. This in silico approach can significantly accelerate the research process by prioritizing experimental studies and reducing the reliance on time-consuming and costly high-throughput screening.
Identification of Unexplored Biological Targets and Refined Mechanistic Insights (In Vitro)
A crucial area of future research will be the identification of previously unknown biological targets of this compound and the elucidation of its precise mechanisms of action through in vitro studies. Techniques such as affinity chromatography-mass spectrometry, where the compound is used as a "bait" to pull down its binding partners from cell lysates, could be employed to identify its direct protein targets.
Once potential targets are identified, further in vitro assays, such as enzyme activity assays or receptor binding assays, would be necessary to validate these interactions and to understand the functional consequences of the binding. These studies would provide a more refined understanding of how the compound exerts its effects at the molecular level.
Potential for Development as Academic Research Tools and Molecular Probes
Given its specific chemical structure, this compound has the potential to be developed into a valuable research tool for studying cellular processes involving fatty acid metabolism and signaling. By modifying the molecule to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, it could be used as a molecular probe to visualize its subcellular localization or to identify its interacting partners.
Such probes would be instrumental in cell biology studies, allowing researchers to track the compound's journey through the cell and to investigate its role in specific signaling pathways. The development of these tools would not only advance our understanding of the compound itself but also provide new avenues for exploring the broader field of lipid biology.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Propyl 2,3-dihydroxytetradecanoate, and how do they address structural ambiguity?
- Methodological Answer : Use infrared (IR) spectroscopy to identify hydroxyl and ester functional groups (absorption bands ~3200–3600 cm⁻¹ for -OH and ~1700–1750 cm⁻¹ for ester C=O). Complement this with ¹H/¹³C NMR to resolve stereochemistry at the 2,3-dihydroxy positions and confirm the propyl ester linkage. For quantitative purity assessment, employ HPLC-MS with a C18 reverse-phase column and acetonitrile/water gradients. Cross-validate spectral data against databases like NIST Standard Reference Data, noting potential discrepancies in diastereomer differentiation .
Q. How can researchers synthesize this compound, and what are common pitfalls in esterification reactions?
- Methodological Answer : Synthesize via Steglich esterification using 2,3-dihydroxytetradecanoic acid, propanol, and dicyclohexylcarbodiimide (DCC) as a coupling agent. Monitor reaction progress by TLC (silica gel, hexane:ethyl acetate 3:1). Key pitfalls include incomplete activation of carboxylic acids (address by adding 4-dimethylaminopyridine as a catalyst) and diastereomer formation during hydroxyl group protection. Purify via silica gel chromatography, ensuring removal of unreacted DCC byproducts .
Q. What biological roles or pathways are associated with structurally similar dihydroxy fatty acid esters?
- Methodological Answer : Analogous compounds like phosphatidylcholines ( ) and Pam2Cys ( ) suggest roles in membrane integrity or immune modulation. For this compound, design in vitro lipid bilayer assays (e.g., fluorescence anisotropy to measure membrane rigidity) or TLR2/4 activation studies (via HEK-Blue reporter cells) to evaluate immunostimulatory potential. Compare results with structurally related lipopeptides (e.g., Pam3Cys) to infer mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for diastereomers of this compound?
- Methodological Answer : For overlapping NMR signals, employ 2D-COSY or NOESY to differentiate diastereomers based on coupling patterns and spatial proximity of protons. If IR data conflicts with theoretical predictions (e.g., hydroxyl stretching frequencies), use DFT calculations (B3LYP/6-31G* basis set) to model vibrational modes. Cross-reference with NIST Chemistry WebBook entries, acknowledging potential database limitations in diastereomer resolution .
Q. What experimental strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer : Implement microwave-assisted synthesis to reduce reaction time and improve esterification efficiency. Optimize solvent polarity (e.g., switch from dichloromethane to THF) to enhance propanol solubility. Use Dean-Stark traps for azeotropic removal of water in reflux conditions. For diastereomer separation, replace silica chromatography with chiral HPLC (Chiralpak IA column, isopropanol/heptane mobile phase) .
Q. How does this compound interact with lipid bilayers, and what techniques quantify its integration efficiency?
- Methodological Answer : Prepare model lipid bilayers (e.g., DOPC:cholesterol 7:3) and incorporate the compound via thin-film hydration. Use differential scanning calorimetry (DSC) to measure phase transition temperature shifts, indicating bilayer disruption. Quantify integration via fluorescent quenching assays with diphenylhexatriene (DPH) probes. Compare with control esters lacking hydroxyl groups to assess hydrogen bonding’s role in membrane interaction .
Q. What challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
- Methodological Answer : Matrix interference (e.g., phospholipids in serum) can be addressed via solid-phase extraction (SPE) with C18 cartridges and methanol elution. For LC-MS/MS quantification, use a stable isotope-labeled internal standard (e.g., ¹³C₃-propyl ester) to correct for ionization variability. Validate method specificity by spiking samples with structurally related lipids (e.g., triolein) and monitoring cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
